Methyl 2-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)benzoate
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Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Systems
Research has focused on the synthesis and transformations of compounds similar to Methyl 2-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)benzoate, demonstrating their utility in preparing polyfunctional heterocyclic systems. These systems include pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and various fused pyrimidinones, highlighting the compound's versatility as a synthon for generating a wide range of biologically active heterocycles (Pizzioli et al., 1998; Toplak et al., 1999).
Development of Antimicrobial Agents
Studies on related chemical frameworks have also led to the synthesis of novel compounds with potential antimicrobial activity. For instance, the creation of pyrazole- and pyrimidine-based 3,4-dihydropyrimidine-2(1H)-thione derivatives has shown promise for further investigation into their biological activities and pharmacological potential (Ajani et al., 2019).
Anti-inflammatory Applications
Compounds synthesized from frameworks similar to Methyl 2-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)benzoate have been evaluated for their anti-inflammatory activities. Certain synthesized derivatives exhibited moderate anti-inflammatory activity, suggesting their potential for therapeutic use (Tozkoparan et al., 1999).
Safety And Hazards
properties
IUPAC Name |
methyl 2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-11-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-12-9-17-20-10-13-11-22(8-7-16(13)23(17)21-12)18(24)14-5-3-4-6-15(14)19(25)26-2/h3-6,9-10H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIKKAVYTGSNFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=CC=CC=C4C(=O)OC)C=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)benzoate |
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